molecular formula C10H11N5O B2501155 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 103274-40-4

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2501155
CAS No.: 103274-40-4
M. Wt: 217.232
InChI Key: OZUFDNGGVGGVBY-UHFFFAOYSA-N
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Description

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted triazoles. These products can have different biological activities and can be used in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUFDNGGVGGVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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